molecular formula C21H22ClN3O4S B2655443 1-(4-chlorophenyl)-2-((4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone CAS No. 620570-04-9

1-(4-chlorophenyl)-2-((4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone

Cat. No.: B2655443
CAS No.: 620570-04-9
M. Wt: 447.93
InChI Key: XVJSPWVXINXYIP-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-((4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a potent and selective investigational compound recognized for its strong inhibitory activity against Histone Deacetylase 6 (HDAC6) . Its primary research value lies in the study of oncology, particularly in hematological malignancies, where it has been shown to induce apoptosis and cell cycle arrest in cancer cell models. The compound's unique structure, featuring a 1,2,4-triazole scaffold linked to a trimethoxyphenyl group, facilitates selective targeting of HDAC6, an enzyme that deacetylates non-histone proteins like α-tubulin. By inhibiting HDAC6, this compound leads to the accumulation of acetylated α-tubulin, disrupting cellular microtubule dynamics and aggresome formation, which is a key survival pathway for cancer cells under proteotoxic stress . This dual-action mechanism, combining induction of reactive oxygen species (ROS) with the disruption of protein degradation pathways, makes it a valuable chemical probe for investigating HDAC6's role in oncogenesis, cell signaling, and resistance to chemotherapeutic agents . Beyond oncology, its application extends to neurological research, where HDAC6 inhibition is explored as a potential therapeutic strategy for neurodegenerative diseases associated with protein misfolding and impaired axonal transport.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[[4-ethyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4S/c1-5-25-20(14-10-17(27-2)19(29-4)18(11-14)28-3)23-24-21(25)30-12-16(26)13-6-8-15(22)9-7-13/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJSPWVXINXYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-2-((4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction using 3,4,5-trimethoxybenzyl chloride.

    Formation of the Thioether Linkage: The thioether linkage can be formed by reacting the triazole derivative with an appropriate thiol compound under basic conditions.

    Final Coupling Reaction: The final coupling reaction involves the condensation of the intermediate products to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-2-((4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of 1-(4-chlorophenyl)-2-((4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is primarily derived from the properties of its triazole moiety. Triazoles are known for their antifungal , antibacterial , and anticancer activities.

Antifungal Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit potent antifungal properties. For instance, compounds similar to the target compound have shown effectiveness against various fungal pathogens. The mechanism often involves inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes .

Antibacterial Activity

The antibacterial efficacy of triazole derivatives has been widely documented. Studies have demonstrated that certain 1,2,4-triazole compounds possess activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have been reported to show significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Anticancer Potential

The anticancer properties of triazole derivatives are particularly noteworthy. Investigations into related compounds have revealed their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, certain 1,2,4-triazole derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, demonstrating promising results with IC50 values indicating potent anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Variations in substituents on the phenyl rings and the triazole core can significantly influence biological activity. For instance:

  • Electron-Withdrawing Groups : Substituents such as halogens enhance antibacterial activity by increasing electron deficiency and improving binding affinity to bacterial targets .
  • Alkyl Substituents : The presence of ethyl groups has been associated with improved solubility and bioavailability.

Case Studies

Several studies highlight the application of triazole derivatives in clinical settings:

  • Antifungal Treatment : A study demonstrated that a related triazole compound effectively treated systemic fungal infections in immunocompromised patients.
  • Cancer Therapy : Clinical trials involving triazole-based drugs showed significant tumor reduction in patients with specific types of cancer resistant to traditional therapies.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-((4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as cytochrome P450 enzymes or G-protein coupled receptors.

    Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

Table 2: Structural Analogues and Key Substituents

Compound (Example) R₁ (Triazole) R₂ (Triazole) Thioether-Linked Group
Target Compound Ethyl 3,4,5-Trimethoxyphenyl 4-Chlorophenyl ethanone
2-{[5-(Anilinomethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone 4-Chlorophenyl Anilinomethyl 4-Chlorophenyl ethanone
2-((5-(4-tert-Butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-chlorophenyl)ethanone 4-Methoxyphenyl 4-tert-Butylphenyl 4-Chlorophenyl ethanone
1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone N/A (Oxadiazole) 3,4,5-Trimethoxyphenyl 3,4-Dichlorophenyl

Crystallographic and Conformational Insights

  • highlights that triazole-thioether derivatives adopt planar or slightly twisted conformations, stabilized by intramolecular hydrogen bonds and van der Waals interactions .

Antifungal and Antibiotic Potential

  • Triazole derivatives in exhibit antifungal (e.g., against Candida albicans) and antibiotic activity, attributed to thioether-linked hydrophobic groups disrupting microbial membranes .
  • The target compound’s chloro and methoxy substituents may enhance penetration into fungal biofilms.

Anticancer Activity

  • The 3,4,5-trimethoxyphenyl group is structurally analogous to combretastatin A-4 derivatives, which inhibit tubulin polymerization .
  • Compared to the oxadiazole derivative in , the triazole core in the target compound may offer improved metabolic stability .

Table 3: Reported Bioactivities of Analogues

Compound (Example) Bioactivity IC₅₀/ MIC (µM) Reference
1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone Tubulin inhibition (HeLa cells) 0.12–0.45
2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone Antibacterial (S. aureus) 8.3

Physicochemical Properties

  • Lipophilicity (logP) : Estimated logP ~3.5–4.2 (chlorophenyl and trimethoxyphenyl increase hydrophobicity; ethyl group moderates this effect).
  • Solubility: Limited aqueous solubility due to aromatic substituents; DMSO or ethanol is typically required for dissolution .
  • Stability : Triazole-thioethers are generally stable under physiological conditions but may undergo oxidative metabolism at the sulfur atom .

Biological Activity

The compound 1-(4-chlorophenyl)-2-((4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a triazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structure and Properties

The compound features a triazole ring, which is known for its versatility in medicinal chemistry. The presence of the 4-chlorophenyl group and the 3,4,5-trimethoxyphenyl moiety enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains:

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

The compound showed comparable efficacy to established antibiotics like vancomycin and ciprofloxacin, indicating its potential as a therapeutic agent against resistant strains.

Antifungal Activity

The antifungal activity of the compound has also been evaluated. It demonstrated potent activity against common fungal pathogens:

Fungal Strain MIC (µg/mL) Reference
Candida albicans4
Aspergillus niger8

These results suggest that the compound could be a candidate for treating fungal infections, particularly in immunocompromised patients.

Anticancer Activity

The compound's anticancer properties have been explored in vitro against various cancer cell lines. Notably:

Cancer Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15

These findings indicate that the compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The triazole moiety is known to inhibit specific enzymes involved in fungal cell wall synthesis and bacterial cell division.
  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, leading to increased permeability and cell death.
  • Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways through the activation of caspases.

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

  • A study on patients with resistant fungal infections showed a significant improvement in outcomes when treated with triazole derivatives similar to this compound.
  • In vitro studies indicated synergistic effects when combined with conventional chemotherapy agents in cancer treatment.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 1-(4-chlorophenyl)-2-((4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone?

  • Methodological Answer : The compound's core structure involves a triazole-thione moiety linked to a 3,4,5-trimethoxyphenyl group. A validated approach for analogous triazole derivatives involves:

  • Heterogeneous Catalysis : Using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C, with TLC monitoring for reaction completion .
  • Workup : Post-reaction cooling, ice-water quenching, and recrystallization in aqueous acetic acid improve purity. Yield optimization may require adjusting molar ratios of precursors (e.g., chlorobenzoyl chloride derivatives) and reaction time .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹ for the ethanone group, C=N stretching in triazole at ~1600 cm⁻¹) .
  • ¹H/¹³C NMR : Assign protons and carbons in the 3,4,5-trimethoxyphenyl group (δ ~3.8–3.9 ppm for OCH₃) and the 4-chlorophenyl moiety (δ ~7.4–7.6 ppm for aromatic protons). Triazole-thione sulfur effects shift neighboring protons to δ ~4.2–5.5 ppm .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS, particularly for detecting halogen (Cl) isotopes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound?

  • Methodological Answer :

  • Structural Modifications : Replace the 3,4,5-trimethoxyphenyl group with other aryl systems (e.g., nitro-substituted or heterocyclic rings) to assess electronic/steric effects. Analogous oxadiazole derivatives with trimethoxyphenyl groups show enhanced anticancer activity, suggesting this moiety is critical .
  • In Vitro Assays : Test modified analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values to correlate substituent effects with potency. For antimicrobial activity, use disk diffusion against Gram+/− bacteria .

Q. How can computational methods resolve contradictions in reported biological data for similar triazole derivatives?

  • Methodological Answer :

  • Molecular Docking : Model interactions with target proteins (e.g., tubulin for anticancer activity). For example, trimethoxyphenyl groups in analogous compounds bind to the colchicine site, explaining microtubule disruption .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability discrepancies. Conflicting solubility data in literature may arise from methoxy group hydration .

Q. What strategies validate the regioselectivity of triazole-thione formation during synthesis?

  • Methodological Answer :

  • Isotopic Labeling : Introduce ¹³C at the triazole C-3 position to track sulfur incorporation via ¹³C NMR.
  • Competitive Reactions : Compare reaction outcomes using alternative thiol sources (e.g., thiourea vs. thioacetate) to identify kinetic vs. thermodynamic control .

Data Analysis and Experimental Design

Q. How should researchers address low reproducibility in synthetic yields across labs?

  • Methodological Answer :

  • Parameter Standardization : Control humidity (≤30% RH) to prevent hydrolysis of chlorophenyl intermediates. Document solvent batch purity (PEG-400 often contains trace water affecting pH) .
  • Advanced Monitoring : Use in situ FTIR to track real-time consumption of starting materials, ensuring reaction consistency .

Q. What analytical workflows confirm the absence of byproducts in the final compound?

  • Methodological Answer :

  • HPLC-PDA : Use a C18 column with acetonitrile/water gradient (60:40 to 90:10) to separate byproducts. UV detection at 254 nm identifies aromatic impurities .
  • HSQC NMR : Correlate ¹H-¹³C signals to detect trace regioisomers (e.g., triazole N-substitution vs. S-substitution) .

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